![molecular formula C8H3F12I B12061830 3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-8-iodo-oct-1-ene](/img/structure/B12061830.png)
3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-8-iodo-oct-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-8-iodo-oct-1-ene is a fluorinated organic compound characterized by the presence of multiple fluorine atoms and an iodine atom attached to an octene backbone. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-8-iodo-oct-1-ene typically involves the fluorination of an appropriate precursor, followed by iodination. One common method involves the reaction of a perfluorinated alkene with iodine under specific conditions to introduce the iodine atom at the desired position .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of specialized reactors and controlled environments is crucial to manage the reactivity of fluorinated intermediates and the incorporation of iodine.
Analyse Chemischer Reaktionen
Types of Reactions
3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-8-iodo-oct-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.
Addition Reactions: The double bond in the octene backbone can participate in addition reactions with various reagents.
Oxidation and Reduction: The compound can be oxidized or reduced, although the presence of multiple fluorine atoms may influence the reaction pathways.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include thiols, amines, and alkoxides.
Catalysts: Transition metal catalysts may be used to facilitate addition reactions.
Oxidizing and Reducing Agents: Agents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while addition reactions can result in the formation of saturated or partially saturated compounds.
Wissenschaftliche Forschungsanwendungen
3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-8-iodo-oct-1-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated molecules.
Biology: Employed in the development of fluorinated probes for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-8-iodo-oct-1-ene exerts its effects is largely dependent on its chemical structure. The presence of multiple fluorine atoms imparts high electronegativity and chemical stability, influencing its reactivity and interactions with other molecules. The iodine atom can act as a reactive site for further chemical modifications, allowing the compound to participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-1,10-diiododecane: Another fluorinated compound with two iodine atoms, used in similar applications.
3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-1,9-decadiene: A related compound with a different fluorination pattern and double bond position.
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate: Used in surface modification and nanomaterial synthesis.
Uniqueness
3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-8-iodo-oct-1-ene is unique due to its specific fluorination pattern and the presence of an iodine atom at the 8th position. This combination of features provides distinct reactivity and stability, making it valuable for specialized applications in various fields.
Eigenschaften
Molekularformel |
C8H3F12I |
---|---|
Molekulargewicht |
453.99 g/mol |
IUPAC-Name |
3,3,4,4,5,5,6,6,7,7,8,8-dodecafluoro-8-iodooct-1-ene |
InChI |
InChI=1S/C8H3F12I/c1-2-3(9,10)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h2H,1H2 |
InChI-Schlüssel |
BBIVJXVVPCLWJE-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.